molecular formula C28H28N4O4 B2676962 2-(4-butoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358645-22-3

2-(4-butoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2676962
CAS RN: 1358645-22-3
M. Wt: 484.556
InChI Key: VIBUQJSXJHFOHZ-UHFFFAOYSA-N
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Description

2-(4-butoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H28N4O4 and its molecular weight is 484.556. The purity is usually 95%.
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Scientific Research Applications

Annular Tautomerism in Curcuminoid NH-pyrazoles

A study on the structures of four NH-pyrazoles, including various methoxyphenyl-substituted compounds, revealed insights into annular tautomerism. These compounds, with phenol residues, form structures stabilized by complex hydrogen bonds, indicating the potential for diverse reactivity and interaction patterns based on substitution patterns and tautomeric forms (Cornago et al., 2009).

Synthesis and Structural Studies of Benzoxazolinone Derivatives

Research on the synthesis and crystal structures of benzoxazolinone derivatives, including 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole, highlighted methods for molecular geometry optimization and the impact of methoxy substituents. This work could inform the design and synthesis of novel compounds with specific electronic and structural characteristics (Şahin et al., 2011).

Chemiluminescence in Imidazo[1,2-a]pyrazin-3(7H)-ones

A study exploring the chemiluminescence of 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones revealed the effect of electron-donating substituents on the efficiency of neutral singlet excited-state formation. This suggests potential applications in developing chemiluminescent probes or materials based on similar structural frameworks (Teranishi et al., 1999).

properties

IUPAC Name

2-(4-butoxyphenyl)-5-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-4-5-16-35-21-12-10-20(11-13-21)23-17-25-28(33)31(14-15-32(25)30-23)18-24-19(2)36-27(29-24)22-8-6-7-9-26(22)34-3/h6-15,17H,4-5,16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBUQJSXJHFOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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